molecular formula C7H14ClNO2 B130500 N-Boc-2-chloroethylamine CAS No. 71999-74-1

N-Boc-2-chloroethylamine

Cat. No. B130500
CAS RN: 71999-74-1
M. Wt: 179.64 g/mol
InChI Key: VACLTXTYDFLHJW-UHFFFAOYSA-N
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Description

N-Boc-2-chloroethylamine, also known as tert-butyl 2-chloroethylcarbamate , is a derivative of 2-chloroethylamine that has been protected with a Boc (tert-butoxycarbonyl) group . It is used as a derivatizing reagent for amino acids, dipeptides, and nucleotides .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, including N-Boc-2-chloroethylamine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The synthesis of N-Boc-2-chloroethylamine involves the reaction of 2-chloroethylamine hydrochloride with triethylamine in dichloromethane under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of N-Boc-2-chloroethylamine is C7H14ClNO2 . The InChI key, which is a unique identifier for chemical substances, is VACLTXTYDFLHJW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-Boc-2-chloroethylamine is a liquid at room temperature . Its molecular weight is 179.65 . The compound has a density of 1.070±0.06 g/cm3 and a boiling point of 75℃ at 8 Torr .

Safety And Hazards

N-Boc-2-chloroethylamine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H315, H319, H332, H335, which indicate various hazards including acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

N-Boc-2-chloroethylamine is a valuable reagent in organic synthesis, particularly in the synthesis of peptides. Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected amines .

properties

IUPAC Name

tert-butyl N-(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACLTXTYDFLHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396531
Record name N-Boc-2-chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-chloroethylamine

CAS RN

71999-74-1
Record name N-Boc-2-chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-Butoxycarbonyl)amino]-2-chloroethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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